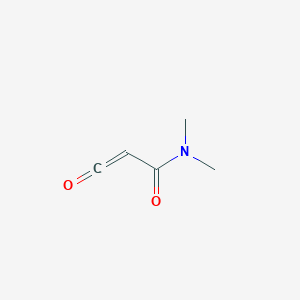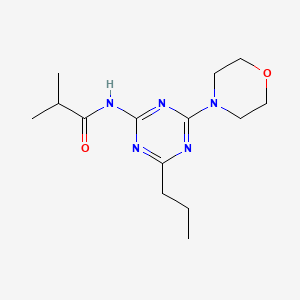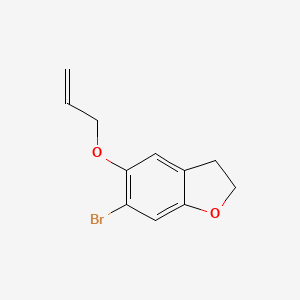![molecular formula C11H18O2 B14273787 2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene CAS No. 132789-38-9](/img/structure/B14273787.png)
2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1,7-dioxaspiro[55]undec-4-ene is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene involves the sequential dialkylation of methoxypropadiene via the corresponding lithium derivatives. This process yields 1,3-dialkylated methoxyallenes, which then undergo acid-catalyzed ring closure to form the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: It is explored for its potential use in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene involves its interaction with molecular targets through various pathways. The specific pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Dioxaspiro[5.5]undec-4-ene: This compound shares a similar spirocyclic structure but lacks the dimethyl substitution.
3,3,9-Trimethyl-2,4-dioxaspiro[5.5]undec-8-ene-1,5-dione: This compound has additional functional groups that confer different chemical properties.
Uniqueness
2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
132789-38-9 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
2,2-dimethyl-1,7-dioxaspiro[5.5]undec-4-ene |
InChI |
InChI=1S/C11H18O2/c1-10(2)6-5-8-11(13-10)7-3-4-9-12-11/h5,8H,3-4,6-7,9H2,1-2H3 |
InChI-Schlüssel |
WRNWMALYFRLOEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=CC2(O1)CCCCO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


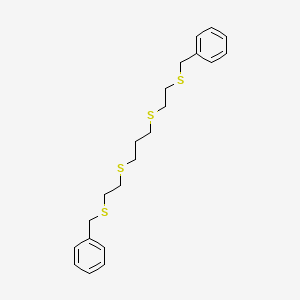
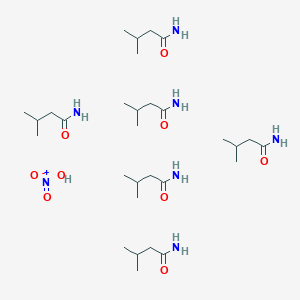
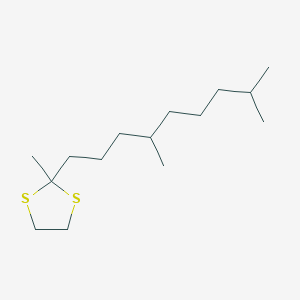
![3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine](/img/structure/B14273728.png)
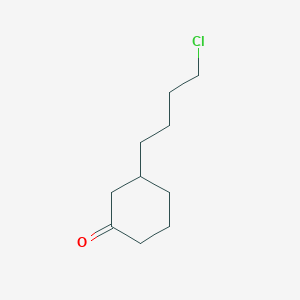
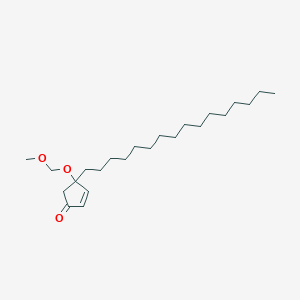
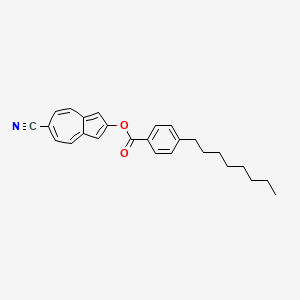
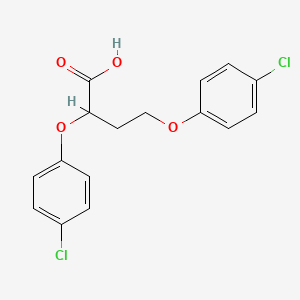
![1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14273758.png)
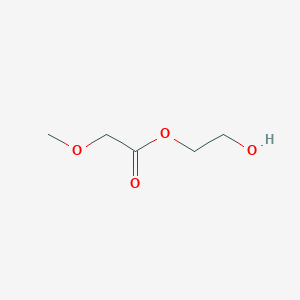
![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
